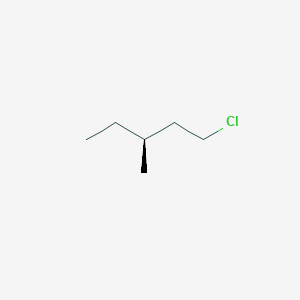
(3S)-1-Chloro-3-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-Chloro-3-methylpentane: is an organic compound with the molecular formula C6H13Cl. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where a chlorine atom is bonded to a carbon atom in the carbon chain. The (3S) notation indicates the specific spatial arrangement of the atoms around the chiral center, which is the third carbon atom in the chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-Chloro-3-methylpentane can be achieved through several methods. One common approach is the chlorination of 3-methylpentane. This reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions often include a controlled temperature and pressure to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic chlorination. This method uses a catalyst to enhance the reaction rate and selectivity. The process may also involve continuous flow reactors to maintain optimal reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-1-Chloro-3-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution: 3-methylpentanol.
Elimination: 3-methyl-1-pentene or 3-methyl-2-pentene.
Oxidation: Various oxidized products depending on the conditions.
Reduction: The corresponding alkane, 3-methylpentane.
Aplicaciones Científicas De Investigación
(3S)-1-Chloro-3-methylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in studying stereochemistry and enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs that require specific chiral centers for their activity.
Industry: this compound is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-1-Chloro-3-methylpentane depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of an alkene.
Comparación Con Compuestos Similares
(3R)-1-Chloro-3-methylpentane: The enantiomer of (3S)-1-Chloro-3-methylpentane with the opposite spatial arrangement around the chiral center.
1-Chloro-2-methylpentane: A structural isomer with the chlorine atom on the second carbon.
1-Chloro-3-methylhexane: A homologous compound with an additional carbon in the chain.
Uniqueness: The uniqueness of this compound lies in its specific chiral configuration, which can significantly influence its reactivity and interactions with other chiral molecules. This makes it particularly valuable in asymmetric synthesis and the study of chiral recognition processes.
Propiedades
Número CAS |
41248-91-3 |
|---|---|
Fórmula molecular |
C6H13Cl |
Peso molecular |
120.62 g/mol |
Nombre IUPAC |
(3S)-1-chloro-3-methylpentane |
InChI |
InChI=1S/C6H13Cl/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Clave InChI |
NRLWLQUJUTWEJD-LURJTMIESA-N |
SMILES isomérico |
CC[C@H](C)CCCl |
SMILES canónico |
CCC(C)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



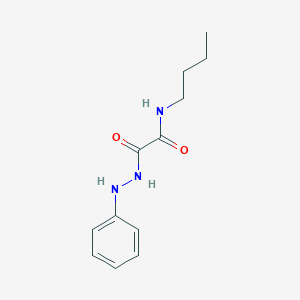
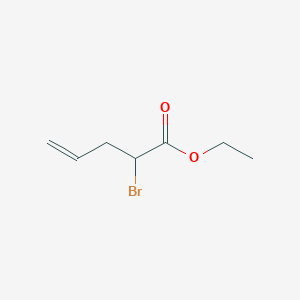
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)

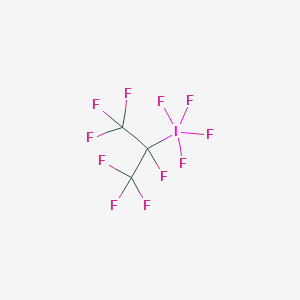

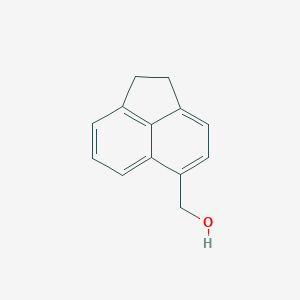


![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)

![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)

